molecular formula C7H2BrFN2O2 B15202124 5-Bromo-3-fluoro-2-nitrobenzonitrile

5-Bromo-3-fluoro-2-nitrobenzonitrile

Cat. No.: B15202124
M. Wt: 245.01 g/mol
InChI Key: DOIUUZAZFZXVDX-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-nitrobenzonitrile: is an organic compound with the molecular formula C7H2BrFN2O2 and a molecular weight of 245.01 g/mol . It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and nitro groups on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-nitrobenzonitrile typically involves the nitration of 5-Bromo-3-fluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-fluoro-2-nitrobenzonitrile can undergo nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-3-fluoro-2-nitrobenzonitrile is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of potential drug candidates. Its derivatives have shown activity against certain biological targets, making it valuable in drug discovery and development .

Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals. Its unique chemical properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-nitrobenzonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and cyano enhances its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

  • 5-Bromo-2-fluorobenzonitrile
  • 3-Bromo-2-fluoro-5-nitrobenzoic acid
  • 2-Fluoro-5-nitrobenzonitrile

Comparison: 5-Bromo-3-fluoro-2-nitrobenzonitrile is unique due to the specific positioning of the bromine, fluorine, and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, compared to its analogs .

Properties

Molecular Formula

C7H2BrFN2O2

Molecular Weight

245.01 g/mol

IUPAC Name

5-bromo-3-fluoro-2-nitrobenzonitrile

InChI

InChI=1S/C7H2BrFN2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H

InChI Key

DOIUUZAZFZXVDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])F)Br

Origin of Product

United States

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